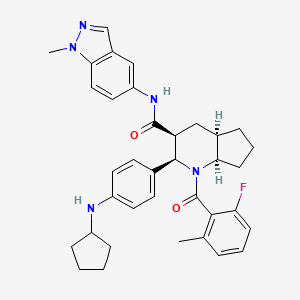
SK3 Channel-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SK3 Channel-IN-1: is a potent and specific modulator of the small conductance calcium-activated potassium channel subtype 3 (SK3). This compound has shown significant efficacy in inhibiting the migration of breast cancer cells, specifically the MDA-MB-435 cell line, while maintaining low cytotoxicity in other cell lines . SK3 channels play a crucial role in various physiological processes, including the regulation of neuronal excitability and cardiac rhythm.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SK3 Channel-IN-1 involves the preparation of lipidic synthetic alkaloids. One of the key steps includes the formation of 2-substituted tetrahydropyridine derivatives. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: SK3 Channel-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: SK3 Channel-IN-1 is used in chemical research to study the modulation of ion channels and their effects on cellular processes .
Biology: In biological research, this compound is utilized to investigate the role of SK3 channels in neuronal excitability and synaptic transmission .
Medicine: The compound has shown potential in medical research, particularly in cancer studies. It has been found to inhibit the migration of breast cancer cells, making it a promising candidate for anti-metastatic therapies .
Industry: In the industrial sector, this compound can be used in the development of new therapeutic agents targeting ion channels.
Mecanismo De Acción
SK3 Channel-IN-1 exerts its effects by modulating the activity of SK3 channels. These channels are activated by intracellular calcium ions, which bind to calmodulin, a protein that is constitutively bound to the channel. The binding of calcium to calmodulin induces a conformational change in the channel, allowing potassium ions to flow through . This modulation of ion flow affects various cellular processes, including neuronal firing and cardiac rhythm.
Comparación Con Compuestos Similares
Ohmline: A glyco-glycero-ether-lipid that also modulates SK3 channels.
Thio-ether functionalized glycolipid amphiphilic compounds: These compounds have shown strong activation of SK3 channels and are used in vasorelaxation studies.
Uniqueness: SK3 Channel-IN-1 is unique in its ability to selectively inhibit the migration of breast cancer cells while maintaining low cytotoxicity in other cell lines . This selective activity makes it a valuable tool in cancer research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H49NO |
|---|---|
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
(2S)-1-[(6R)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]nonadecan-2-ol |
InChI |
InChI=1S/C25H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-24-20-18-19-22-26(24)2/h18,20,24-25,27H,3-17,19,21-23H2,1-2H3/t24-,25-/m0/s1 |
Clave InChI |
QICPFRBOCNVIQU-DQEYMECFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC[C@@H](C[C@@H]1C=CCCN1C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CC1C=CCCN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)


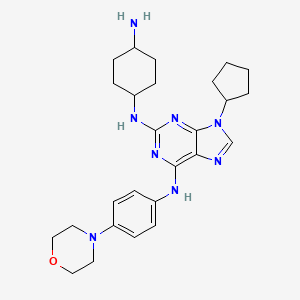
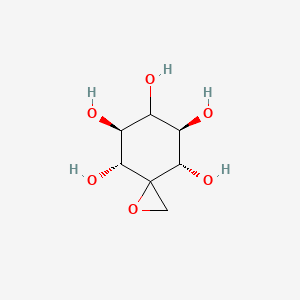
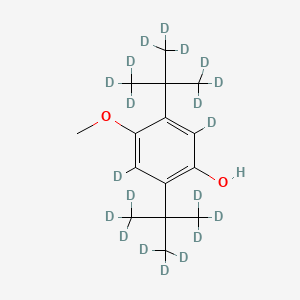
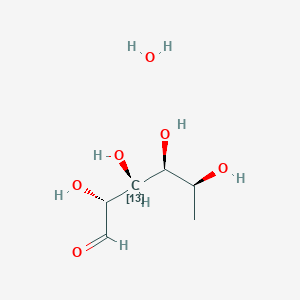
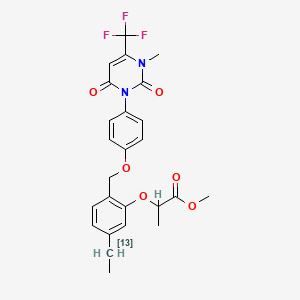
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
